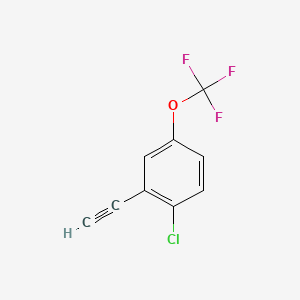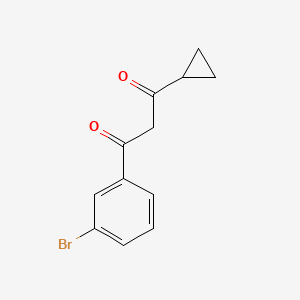
(8-Bromoquinolin-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Bromoquinolin-7-yl)methanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methanol group at the 7th position of the quinoline ring makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromoquinolin-7-yl)methanol typically involves the bromination of quinoline followed by the introduction of a methanol group. One common method includes:
Bromination of Quinoline: Quinoline is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 8th position.
Introduction of Methanol Group: The brominated quinoline is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to brominate quinoline efficiently.
Methanol Introduction:
Analyse Des Réactions Chimiques
Types of Reactions
(8-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (8-Quinolin-7-yl)carboxylic acid.
Reduction: Quinolin-7-ylmethanol.
Substitution: (8-Substituted-quinolin-7-yl)methanol, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
(8-Bromoquinolin-7-yl)methanol is used as an intermediate in the synthesis of various quinoline derivatives
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound is explored for its potential therapeutic applications. Quinoline derivatives, in general, are known for their antimalarial, anti-inflammatory, and antiviral activities. This compound and its derivatives are being investigated for similar medicinal properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties required in various industrial applications.
Mécanisme D'action
The mechanism of action of (8-Bromoquinolin-7-yl)methanol depends on its application. In antimicrobial studies, it is believed to interfere with the DNA synthesis of bacteria, leading to cell death. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
(8-Chloroquinolin-7-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(8-Fluoroquinolin-7-yl)methanol: Contains a fluorine atom at the 8th position.
(8-Iodoquinolin-7-yl)methanol: Iodine atom at the 8th position.
Uniqueness
(8-Bromoquinolin-7-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate. The bromine atom also imparts specific electronic properties that can influence the biological activity of the compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
(8-bromoquinolin-7-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-5,13H,6H2 |
Clé InChI |
IVJCDTYIDXLLJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)CO)Br)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


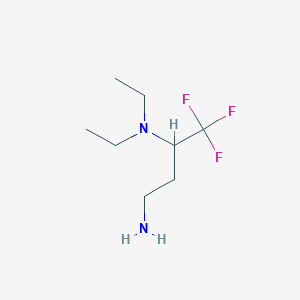
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
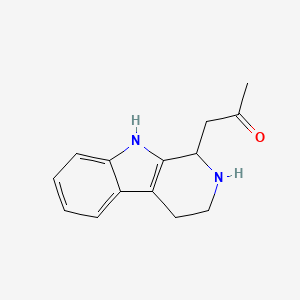

![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
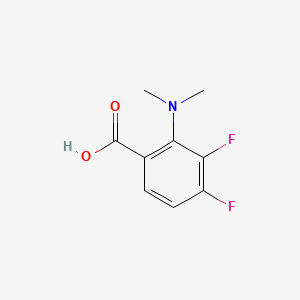
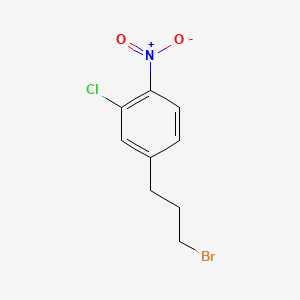


![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
